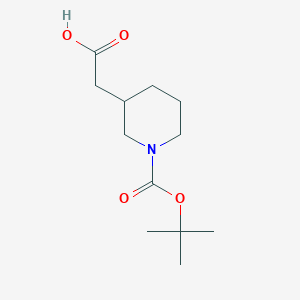

1-Boc-piperidine-3-acetic acid

説明

1-Boc-piperidine-3-acetic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1-Boc-piperidine-3-acetic acid is a biochemical reagent used in proteomics research It’s known to be involved in the knoevenagel condensation , a reaction that involves the condensation of carbon acid compounds with aldehydes .

Mode of Action

The mode of action of this compound is related to its role in the Knoevenagel Condensation . In this reaction, an enol intermediate is initially formed. This enol then reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, involving the corresponding iminium intermediate as the acceptor .

Biochemical Pathways

The Knoevenagel Condensation, in which this compound participates, leads to the formation of α,β-unsaturated compounds . These compounds play a crucial role in various biochemical pathways, particularly those involving carbon-carbon bond formations .

Result of Action

The result of the action of this compound is the formation of α,β-unsaturated compounds via the Knoevenagel Condensation . These compounds have various applications in organic synthesis and can serve as precursors to a wide range of other compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Knoevenagel Condensation can be catalyzed by different substances, such as the ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate . The reaction environment, including factors like temperature and pH, can also impact the efficacy and stability of the compound.

生化学分析

Biochemical Properties

Piperidine derivatives, which include 1-Boc-piperidine-3-acetic acid, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Cellular Effects

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

Piperidine derivatives have been found to exhibit remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

生物活性

1-Boc-piperidine-3-acetic acid (Boc-PA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article provides a comprehensive overview of the biological activity of Boc-PA, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₂H₂₁NO₄

- CAS Number : 183483-09-2

- Linear Formula : C₁₂H₂₁NO₄

The compound features a piperidine ring protected by a Boc (tert-butoxycarbonyl) group, which is crucial for its stability and reactivity during synthesis.

The biological activity of Boc-PA can be attributed to its role as an intermediate in the synthesis of various biologically active compounds. The Boc group serves as a protective moiety that allows for selective reactions at other functional sites. Upon deprotection, the resulting piperidine derivative can interact with specific molecular targets, such as enzymes or receptors, leading to various pharmacological effects .

Biological Activities

This compound exhibits a range of biological activities, including:

1. Anticancer Activity

Boc-PA derivatives have shown potential anticancer properties. For instance, studies indicate that piperidine derivatives can induce apoptosis in tumor cells, demonstrating cytotoxicity comparable to established chemotherapeutic agents like bleomycin . The structural features of Boc-PA allow it to interact effectively with cancer cell targets, enhancing its therapeutic potential.

2. Enzyme Inhibition

Research has demonstrated that Boc-PA and its derivatives can inhibit various enzymes involved in disease processes. For example, piperidine compounds have been identified as inhibitors of cathepsin K, an enzyme implicated in bone resorption and osteoporosis. In vitro studies have shown that certain derivatives exhibit strong inhibitory activity against cathepsin K, suggesting their potential as anti-bone resorption agents .

3. Neuroprotective Effects

Piperidine derivatives, including those derived from Boc-PA, have been explored for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation . The incorporation of piperidine into drug designs has been associated with improved brain exposure and efficacy.

Research Findings and Case Studies

Several studies have investigated the biological activities of Boc-PA and its derivatives:

科学的研究の応用

Key Applications

1-Boc-piperidine-3-acetic acid serves multiple roles in scientific research:

Synthesis of Pharmaceuticals

Boc-PA is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly analgesics and anti-inflammatory drugs. Its structure allows for modifications that enhance drug efficacy and reduce side effects. For instance, it has been employed in synthesizing piperidine-based drugs known for their diverse biological activities .

Peptide Chemistry

In peptide synthesis, the protective Boc group on Boc-PA enables selective reactions, which is vital for creating complex peptide structures efficiently. This property is particularly valuable in developing therapeutic peptides with specific biological activities .

Drug Development

Researchers utilize Boc-PA to explore new drug formulations, especially those targeting the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders .

Bioconjugation

Boc-PA facilitates bioconjugation processes, allowing for the attachment of drugs to biomolecules. This application enhances targeted delivery systems, potentially improving therapeutic outcomes while minimizing side effects .

Neurotransmitter Modulation Research

This compound is studied for its effects on neurotransmitter systems, contributing to neuropharmacology research aimed at treating conditions such as depression and anxiety .

Case Studies and Research Findings

The following case studies illustrate the practical applications of this compound:

| Study | Authors | Findings |

|---|---|---|

| Synthesis of Novel Heterocycles | Matulevičiūtė et al. (2021) | Developed methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates using Boc-PA as a key building block, highlighting its role in pharmaceutical research. |

| Synthetic Routes for Drug Substances | Guillaume et al. (2007) | Utilized Boc-PA in synthesizing compound R116301, demonstrating its importance in complex pharmaceutical synthesis. |

| Enantioselective Deprotonation Studies | Bailey et al. (2002) | Conducted studies on asymmetric deprotonation involving Boc-PA, providing insights into its chemical behavior. |

| Thermal Degradation Studies | Mills et al. (1970) | Explored thermal degradation of related compounds, contributing to the understanding of piperidine derivatives' thermal behavior. |

| Stereoselective Synthesis | Kumar & Baskaran (2009) | Reported on the stereoselective synthesis of N-Boc-protected cis-(2R,3S)-3-hydroxy pipecolic acid using Boc-PA. |

化学反応の分析

Deprotection of the Boc Group

The Boc group serves as a protective moiety for the piperidine nitrogen, enabling selective reactions at other sites. Its removal under acidic conditions is critical for subsequent functionalization:

Research Findings :

- TFA-mediated deprotection occurs efficiently at room temperature within 1-2 hours, preserving the acetic acid moiety's integrity .

- Industrial-scale processes employ HCl/EtOAc systems for cost-effective Boc removal, achieving 92% isolated yield .

Functionalization of the Acetic Acid Moiety

The carboxylic acid group undergoes standard derivatization reactions, enabling conjugation or further synthesis:

Case Study :

- Coupling with β-alanine using HBTU/HOBt/DIPEA yielded peptide hybrids with enhanced blood-brain barrier permeability, critical for CNS drug development .

Ring-Modification Reactions

The piperidine ring participates in stereoselective transformations when deprotected:

Key Observation :

- Enzymatic reduction of 3-ketopiperidine intermediates using Rhodococcus spp. achieved enantiomeric excess >99% for (S)-configured products .

Oxidation and Reduction Pathways

Controlled redox reactions modify both the ring and side chain:

Industrial Relevance :

- Oppenauer oxidation of 1-Boc-3-hydroxy piperidine to 1-Boc-3-piperidone achieved 98% purity at multi-kilogram scale using Al(OiPr)₃/cyclohexanone .

Cross-Coupling and Cyclization

The deprotected amine facilitates C-N bond formation:

| Reaction Type | Catalyst System | Products | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Arylpiperidine conjugates | 75-88% | |

| Ugi multicomponent | TMSN₃, R₁CHO, R₂NH₂ | Tetrazole-piperidine hybrids | 65% |

Research Highlight :

特性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYGREZDLJVVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399467 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183483-09-2 | |

| Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。